[1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine
Description
[1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine is a cyclopropane-containing primary amine with the molecular formula C10H14N2 and a monoisotopic mass of 162.11569 Da . Its structure features a cyclopropane ring fused to a 5-methylpyridin-2-yl aromatic system, with a methanamine (-CH2NH2) substituent. This compound has been listed as a research chemical by suppliers like CymitQuimica but is currently discontinued .
Structure
3D Structure
Properties
IUPAC Name |
[1-(5-methylpyridin-2-yl)cyclopropyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-8-2-3-9(12-6-8)10(7-11)4-5-10/h2-3,6H,4-5,7,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRHKVBYOAFDIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2(CC2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101229969 | |
| Record name | Cyclopropanemethanamine, 1-(5-methyl-2-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101229969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256822-24-8 | |
| Record name | Cyclopropanemethanamine, 1-(5-methyl-2-pyridinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256822-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropanemethanamine, 1-(5-methyl-2-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101229969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene is reacted with a carbene precursor.
Attachment to Pyridine Ring: The cyclopropyl group is then attached to the pyridine ring through a nucleophilic substitution reaction.
Introduction of the Methanamine Group:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification: Employing techniques such as distillation, crystallization, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amine group is oxidized to form corresponding oxides or imines.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides.
Major Products:
Oxidation Products: Imines, oxides.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biochemical Studies: Utilized in studies involving enzyme interactions and metabolic pathways.
Medicine:
Drug Development: Potential precursor in the synthesis of pharmaceutical compounds.
Industry:
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 5-methylpyridin-2-yl group in the target compound provides moderate steric bulk and electron-donating properties compared to halogenated (e.g., 5-fluoro, bromo) or electron-withdrawing (e.g., trifluoromethyl) groups in analogs .
- Synthesis Complexity: Compounds with chiral cyclopropane centers (e.g., (+)-isomers) require stereoselective synthesis, often using NaBH4/MeOH or NaBH(OAc)3/DCE .
Spectroscopic and Physicochemical Properties
NMR Data Comparisons :
- Target Compound: No direct NMR data reported, but analogs like (+)-20 (C19H23FNO2) show distinct 1H NMR shifts for cyclopropane protons (δ 0.8–1.5 ppm) and aromatic protons (δ 6.5–7.5 ppm) .
- Fluorinated Analogs: The presence of fluorine in compounds like (+)-27 (C18H20F2NO) causes downfield shifts in adjacent protons (J = 22.7 Hz for F-coupled carbons) , a feature absent in the non-fluorinated target compound.
- Trifluoromethyl Derivatives : The -CF3 group in [1-(trifluoromethyl)cyclopropyl]methanamine introduces strong electron-withdrawing effects, altering solubility and reactivity compared to the methylpyridinyl group .
HRMS and Optical Activity :
- The target compound’s HRMS (calculated [M+H]+ = 163.1231) aligns with its molecular formula, while brominated analogs (e.g., C10H13BrN2) show higher masses (e.g., 241.13 Da) .
- Chiral analogs like (+)-40 exhibit specific optical rotations ([α]D20 = +10.0°), indicating enantiomeric purity critical for receptor selectivity .
Biological Activity
[1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine is a novel organic compound with potential therapeutic applications. Its unique structure, featuring a cyclopropyl moiety attached to a pyridine derivative, suggests significant biological activity. This article explores the compound's biological activity, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound consists of a cyclopropyl group linked to a 5-methylpyridine ring and a methanamine functional group. This arrangement imparts distinct chemical properties that may influence its biological interactions.
| Feature | Description |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 176.22 g/mol |
| Functional Groups | Cyclopropyl, pyridine, amine |
| Solubility | Moderate in polar solvents |
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The rigid cyclopropyl structure enhances binding affinity and specificity, potentially modulating neurotransmitter systems and enzyme activities.
- Receptor Binding: The compound may bind to neurotransmitter receptors, influencing synaptic transmission.
- Enzyme Inhibition: It can inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating various diseases.
Structure-Activity Relationships (SAR)
Research indicates that minor modifications in the chemical structure can lead to substantial changes in biological efficacy. For instance, the position of the methyl group on the pyridine ring plays a critical role in determining the compound's reactivity and binding properties.
Comparative Analysis
A comparative analysis with related compounds highlights the uniqueness of this compound:
| Compound Name | Binding Affinity (Ki) | Unique Properties |
|---|---|---|
| This compound | TBD | Enhanced rigidity from cyclopropyl group |
| [1-(6-Methylpyridin-2-YL)cyclopropyl]methanamine | TBD | Different methyl position affects electronic properties |
| [1-(3-Methylpyridin-2-yl)cyclopropyl]methanamine | TBD | Varying biological activities due to structural differences |
Case Studies and Research Findings
Recent studies have explored the pharmacological potential of this compound in various contexts:
- Neuropharmacology: In vitro studies demonstrated that the compound exhibits significant activity as a potential neuroactive agent by modulating neurotransmitter release.
- Cancer Research: Preliminary findings suggest that this compound may inhibit specific cancer cell lines through apoptosis induction mechanisms.
-
Antimicrobial Activity: The compound's ability to inhibit bacterial growth was evaluated, revealing moderate antibacterial properties against Gram-positive bacteria.
- Study Reference: A related study highlighted the importance of structural features in determining antimicrobial efficacy .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing [1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine with high purity?
- Methodological Answer : The compound can be synthesized via reductive amination of 5-methyl-2-pyridinecarboxaldehyde with cyclopropylmethylamine derivatives under controlled conditions. Sodium cyanoborohydride in methanol or ethanol is commonly used as a reducing agent. For scalable production, catalytic hydrogenation of nitrile or imine intermediates is preferred to optimize yield and minimize impurities. Post-synthesis purification via recrystallization or chromatography (e.g., silica gel) is critical for achieving >95% purity .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Respiratory Protection : Use P95 respirators (US) or P1 (EU) for particulate filtration. For higher exposure, OV/AG/P99 (US) or ABEK-P2 (EU) cartridges are recommended .
- Skin/Eye Protection : Wear nitrile gloves, chemical-resistant lab coats, and goggles. In case of contact, rinse eyes with water for 15 minutes and remove contaminated clothing immediately .
- Environmental Control : Avoid drainage disposal; use closed systems to prevent environmental release. Store in airtight containers under inert gas (e.g., nitrogen) .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze H and C NMR spectra to verify cyclopropane ring protons (δ 0.8–1.5 ppm) and pyridyl aromatic protons (δ 7.5–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Match experimental [M+H] values with theoretical calculations (e.g., CHN: 162.1157 g/mol) .
- X-ray Crystallography : Resolve stereochemistry of the cyclopropane ring and substituent orientation in crystalline derivatives .
Advanced Research Questions
Q. What experimental strategies are used to study its interaction with serotonin receptors (e.g., 5-HT or 5-HT)?
- Methodological Answer :
- Radioligand Binding Assays : Use H-8-OH-DPAT (5-HT) or H-mesulergine (5-HT) to measure receptor affinity (K). Compare with reference agonists (e.g., buspirone) .
- Functional Selectivity Studies : Employ calcium flux assays or β-arrestin recruitment to assess biased agonism/antagonism. Structural analogs with fluorophenyl groups (e.g., compound 40 in ) show enhanced selectivity .
- In Vivo Models : Test anxiolytic effects in rodent elevated plus-maze or forced swim tests. Dose-response studies (1–10 mg/kg, i.p.) are typical .
Q. How can researchers resolve contradictions in reported biological activities of structurally similar analogs?
- Methodological Answer :
- Systematic SAR Analysis : Compare substituent effects (e.g., methyl vs. trifluoromethyl groups) on receptor binding using molecular docking (e.g., AutoDock Vina). For example, cyclopropane rigidity improves 5-HT selectivity over 5-HT .
- Meta-Analysis : Aggregate data from public databases (e.g., ChEMBL, PubChem) to identify trends in IC values. Control for assay variability (e.g., cell line differences) .
Q. What methodologies are used to assess its potential as an enzyme inhibitor?
- Methodological Answer :
- In Vitro Enzyme Assays : Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC for prolyl oligopeptidase) to measure inhibition kinetics. Calculate K values via Lineweaver-Burk plots .
- Kinetic Isotope Effects (KIEs) : Probe transition-state stabilization using deuterated substrates.
- Cryo-EM/X-ray Crystallography : Resolve inhibitor-enzyme complexes to identify binding motifs (e.g., hydrogen bonds with catalytic residues) .
Q. How does the compound's stability under varying pH and temperature conditions impact experimental design?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 40–60°C. Monitor degradation via HPLC-UV at 254 nm .
- Arrhenius Modeling : Predict shelf-life by extrapolating degradation rates at elevated temperatures. Store stock solutions at -20°C in anhydrous DMSO to prevent hydrolysis .
Q. What computational tools are recommended for predicting its pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (octanol-water), blood-brain barrier permeability, and CYP450 inhibition. The compound’s logP ~1.5 suggests moderate CNS penetration .
- Molecular Dynamics (MD) Simulations : Simulate membrane permeation (e.g., CHARMM-GUI) to assess passive diffusion rates. Cyclopropane rings may reduce flexibility and enhance bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
